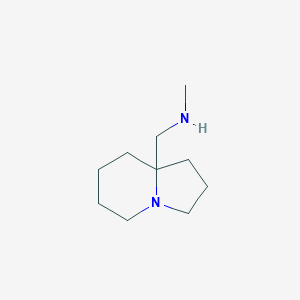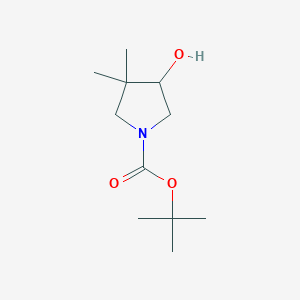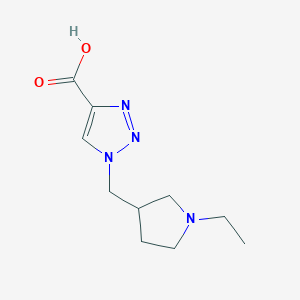
1-((1-ethylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a cyclic secondary amine, also classified as a saturated heterocycle . It’s a colorless liquid that is miscible with water and most organic solvents .
Synthesis Analysis
Pyrrolidine is prepared industrially by the reaction of 1,4-butanediol and ammonia at a temperature of 165–200°C and a pressure of 17–21 MPa in the presence of a cobalt- and nickel oxide catalyst, which is supported on alumina . The reaction is carried out in the liquid phase in a continuous tube- or tube bundle reactor, which is operated in the cycle gas method .Molecular Structure Analysis
The molecular formula of (1-Ethylpyrrolidin-3-yl)methanol, a related compound, is C7H15NO . The InChI code is 1S/C7H15NO/c1-2-8-4-3-7(5-8)6-9/h7,9H,2-6H2,1H3 .Chemical Reactions Analysis
Pyrrolidine is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For (1-Ethylpyrrolidin-3-yl)methanol, a related compound, it is a solid at room temperature .Scientific Research Applications
Novel Triazole Derivatives and Their Broad Biological Activities
Triazole derivatives, including 1H-1,2,3-triazoles, have been extensively studied for their diverse biological activities. These compounds are of significant interest in the development of new drugs due to their structural variability and the success of various triazoles in the pharmaceutical market. Triazoles have demonstrated anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, alongside activity against several neglected diseases. The preparation of triazole derivatives highlights the need for new, efficient, and environmentally friendly synthetic methods to address emerging diseases and drug-resistant pathogens (Ferreira et al., 2013).
Antibacterial Activity of Triazole-Containing Hybrids
1,2,3-Triazole and 1,2,4-triazole-containing hybrids have shown significant antibacterial activity, particularly against Staphylococcus aureus, including drug-resistant strains. These compounds inhibit essential bacterial enzymes and proteins, offering potential as novel anti-S. aureus agents. The triazole-cephalosporin hybrid cefatrizine and the triazole-oxazolidinone hybrid radezolid are examples of such hybrids already used in clinical practice to treat bacterial infections (Li & Zhang, 2021).
Synthetic Routes and Biological Features of Triazole Derivatives
The synthesis of 1,4-disubstituted 1,2,3-triazoles and the biological features of 1,2,4-triazole derivatives have been thoroughly reviewed. These compounds are key scaffolds in drug discovery, offering stability and the ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets. Their wide range of biological activities and the development of efficient synthetic routes are critical for the ongoing discovery of biologically active triazoles (Kaushik et al., 2019; Ohloblina, 2022).
Eco-friendly Synthesis of Triazoles
Advancements in the eco-friendly synthesis of 1,2,3-triazoles have been made through copper-catalyzed azide-alkyne cycloadditions (CuAAC), emphasizing the importance of sustainable chemistry practices. These methods offer advantages such as shorter reaction times, higher yields, and reduced environmental impact, underscoring the role of green chemistry in the synthesis of triazole derivatives (de Souza et al., 2019).
Triazoles in Fine Organic Synthesis
Amino-1,2,4-triazoles are highlighted as crucial raw materials in the industry of fine organic synthesis, used in the production of pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their versatility and low toxicity make them valuable for a wide range of applications beyond medicinal chemistry (Nazarov et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(1-ethylpyrrolidin-3-yl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-2-13-4-3-8(5-13)6-14-7-9(10(15)16)11-12-14/h7-8H,2-6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKKQJPMNYTXPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-cyclopropylspiro[2.3]hexan-4-amine](/img/structure/B1480498.png)
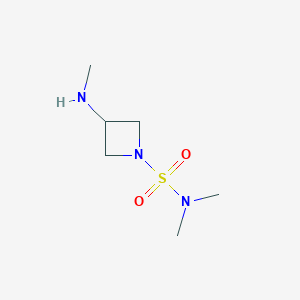


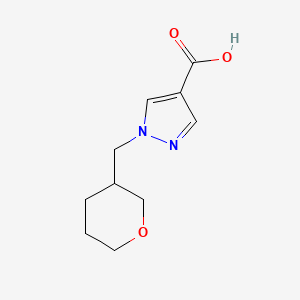
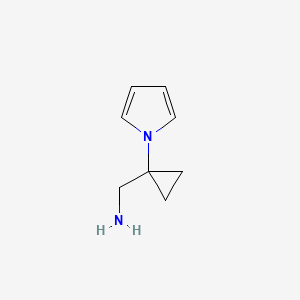


![N-methylspiro[2.3]hexan-4-amine](/img/structure/B1480507.png)
